molecular formula C17H27NO3S B2494418 Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine CAS No. 701219-70-7

Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine

Cat. No.: B2494418
CAS No.: 701219-70-7
M. Wt: 325.47
InChI Key: BOSBCYXPHLAXES-UHFFFAOYSA-N
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Description

Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a sulfonamide derivative characterized by a cyclohexyl group attached to a methylamine moiety via a sulfonyl linker. The aryl ring features a methoxy group at the 2-position and an isopropyl group at the 5-position.

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-N-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-13(2)14-10-11-16(21-4)17(12-14)22(19,20)18(3)15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSBCYXPHLAXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the cyclohexyl and methoxy groups. Common synthetic routes may involve:

    Formation of the Sulfonyl Group: This can be achieved by reacting a suitable phenyl derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Cyclohexyl Group: This step may involve a nucleophilic substitution reaction where a cyclohexylamine is introduced to the sulfonylated phenyl compound.

    Introduction of the Methoxy Group: This can be done through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclohexyl and methoxy groups may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

a) N-[[5-Methoxy-2-(1-Methylethyl)Phenyl]Methyl]-3-Pyridinamine
  • Structure : Shares the 2-methoxy-5-isopropylphenyl motif but replaces the sulfonamide-linked cyclohexylmethylamine with a pyridinamine group.
  • Properties : Molecular weight = 256.34 g/mol; lacks the sulfonyl group, reducing polarity compared to the target compound .
  • Key Difference : The absence of the sulfonyl linker and cyclohexyl group may limit its ability to engage in hydrogen bonding or hydrophobic interactions critical for target binding.
b) Rigosertib Derivatives (e.g., 2-Methoxy-5-[[[2-(2,4,6-Trimethoxyphenyl)Ethyl]Sulfonyl]Methyl]Benzenamine)
  • Structure : Features a sulfonylmethylaniline core with multiple methoxy groups.
  • Key Difference : The rigid, multi-methoxy aromatic system in Rigosertib derivatives contrasts with the target’s simpler isopropyl substitution, which may offer better solubility.
c) Cyclohexylsulfamic Acid Derivatives (e.g., N-[(4-Methoxyphenyl)Methyl]-N-Methyl-1-Phenylpropan-2-Amine Cyclohexanesulfamate)
  • Structure : Combines a cyclohexanesulfamate group with a benzylamine moiety.
  • Properties : Molecular weight = 455.59 g/mol; the sulfamate group (vs. sulfonamide) alters acidity (pKa ~1.5 vs. ~10 for sulfonamides), affecting bioavailability .
  • Key Difference : The sulfamate linker may confer different enzymatic stability compared to the target’s sulfonamide group.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound N-[[5-Methoxy-2-(1-Methylethyl)Phenyl]Methyl]-3-Pyridinamine Rigosertib Derivative Cyclohexanesulfamate Derivative
Molecular Weight (g/mol) ~350–400 (estimated) 256.34 407.46 455.59
Polar Groups Sulfonamide, methoxy, isopropyl Methoxy, isopropyl Sulfonamide, multiple methoxy Sulfamate, methoxy
LogP (Estimated) ~3.5–4.5 ~2.8 ~4.2 ~3.0
Key Functional Groups Sulfonamide, cyclohexyl Pyridinamine Trimethoxyphenyl Sulfamate, benzylamine

Research Implications and Gaps

  • Pharmacological Potential: The cyclohexyl group’s lipophilicity could enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
  • Comparative Limitations : Unlike Rigosertib derivatives (), the target lacks a trimethoxyphenyl system, which is critical for tubulin polymerization inhibition in oncology .

Biological Activity

Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a methoxy group, and a sulfonyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H23_{23}N1_{1}O3_{3}S1_{1}
  • CAS Number : 701219-70-7

This compound's unique combination of functional groups may influence its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the cyclohexyl and methoxy groups may modulate the compound's steric and electronic properties, affecting its reactivity and interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines. For instance, derivatives similar in structure have shown cytotoxic effects by disrupting the cell cycle and inducing apoptosis in cancer cells .
  • Neuropeptide Y Y5-Receptor Antagonism : Related compounds have demonstrated potent antagonistic activity at neuropeptide Y receptors, which are implicated in various physiological processes including appetite regulation and anxiety . This suggests potential applications in treating metabolic disorders or anxiety-related conditions.
  • Hair Growth Promotion : Some studies suggest that this compound may facilitate hair growth by promoting the transition of hair follicles from the growth phase to the stationary phase . This property could be explored for therapeutic applications in treating hair loss.

Case Studies and Research Findings

A comprehensive review of existing literature reveals several significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInduces cytotoxicity in cancer cell lines; disrupts cell cycle progression
Neuropeptide Y ReceptorPotent antagonist; potential for metabolic disorder treatment
Hair GrowthPromotes transition in hair follicles; potential treatment for alopecia

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

CompoundStructural DifferencesBiological Activity
Cyclohexyl{[2-methoxy-5-(methyl)phenyl]sulfonyl}methylamineLacks ethyl groupSimilar antiproliferative effects
Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonylethylamineEthylamine instead of methylaminePotentially different receptor interactions

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